
5-Bromo-2-methylpyridin-4-ol molecular
structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromo-2-methylpyridin-4-ol
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Introduction: The Strategic Importance of
Substituted Pyridinols
Substituted pyridinols are a cornerstone of modern drug discovery. Their heterocyclic scaffold is

prevalent in a wide array of bioactive molecules, prized for its ability to form key hydrogen

bonds and engage in various intermolecular interactions with biological targets. The strategic

placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's

physicochemical properties. In the case of 5-bromo-2-methylpyridin-4-ol, the bromine atom

enhances lipophilicity and can serve as a handle for further synthetic transformations, while the

methyl group can influence metabolic stability and steric interactions. A deep understanding of

its molecular architecture is therefore fundamental to leveraging its full potential in drug design.

Synthesis and Spectroscopic Characterization
The synthesis of 5-bromo-2-methylpyridin-4-ol can be approached through several routes,

often involving the bromination of a 2-methylpyridin-4-ol precursor.

Representative Synthetic Protocol
A common strategy for the synthesis of halogenated pyridines involves the direct halogenation

of the corresponding pyridine derivative.

Experimental Workflow: Synthesis of 5-Bromo-2-methylpyridin-4-ol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1379388?utm_src=pdf-interest
https://www.benchchem.com/product/b1379388?utm_src=pdf-body
https://www.benchchem.com/product/b1379388?utm_src=pdf-body
https://www.benchchem.com/product/b1379388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 2-methylpyridin-4-ol

Dissolve in Acetic Acid

Cool to 0-5 °C

Add N-Bromosuccinimide (NBS) portion-wise

Stir at room temperature

Monitor reaction by TLC

Quench with Sodium Thiosulfate solution

Extract with Ethyl Acetate

Purify by Column Chromatography

End: 5-Bromo-2-methylpyridin-4-ol
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Caption: A typical workflow for the synthesis of 5-bromo-2-methylpyridin-4-ol.
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Detailed Steps:

Dissolution: 2-methylpyridin-4-ol is dissolved in glacial acetic acid in a round-bottom flask.

Cooling: The solution is cooled in an ice bath to between 0 and 5 °C.

Bromination: N-Bromosuccinimide (NBS) is added slowly in portions to the stirred solution,

maintaining the low temperature.

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for

several hours until Thin Layer Chromatography (TLC) indicates the consumption of the

starting material.

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of

sodium thiosulfate.

Extraction: The product is extracted from the aqueous layer using an organic solvent such as

ethyl acetate. The organic layers are combined, washed with brine, and dried over

anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by silica gel column chromatography to yield the final compound.

Spectroscopic Profile
The structural identity and purity of 5-bromo-2-methylpyridin-4-ol are confirmed using a suite

of spectroscopic methods.

Table 1: Predicted Spectroscopic Data for 5-Bromo-2-methylpyridin-4-ol
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Technique Expected Observations and Interpretation

¹H NMR

A singlet for the methyl protons (around δ 2.3-

2.5 ppm). Two singlets in the aromatic region,

corresponding to the protons at the C-3 and C-6

positions.

¹³C NMR

Resonances for all six carbon atoms. The

carbon bearing the bromine (C-5) and the

carbon bearing the hydroxyl group (C-4) will

have characteristic chemical shifts.

Mass Spec. (EI)

A molecular ion peak (M⁺) and an (M+2)⁺ peak

of nearly equal intensity, which is the

characteristic isotopic signature of a bromine-

containing compound.

FT-IR (KBr)

A broad absorption band in the region of 3200-

3400 cm⁻¹ for the O-H stretch. Aromatic C-H

stretching just above 3000 cm⁻¹. C=C and C=N

ring stretching vibrations in the 1400-1600 cm⁻¹

region.

The Critical Role of Tautomerism
A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the

corresponding 4-pyridone form.[1][2] This equilibrium is not static and is highly dependent on

the molecule's environment.

5-Bromo-2-methylpyridin-4-ol
(Enol Form)

5-Bromo-2-methyl-1H-pyridin-4-one
(Keto Form)

Proton Transfer
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Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

In the gas phase, the hydroxy (enol) form is often favored.[3][4] However, in polar solvents and

in the solid state, the equilibrium typically shifts significantly towards the pyridone (keto) form.
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[5] This is due to a combination of factors, including the high strength of the C=O bond and

favorable intermolecular hydrogen bonding that stabilizes the pyridone tautomer.[1][5] The

pyridone form also maintains aromaticity through the delocalization of the nitrogen lone pair

into the ring.[1]

Molecular Conformation and Supramolecular
Assembly
The three-dimensional conformation of 5-bromo-2-methylpyridin-4-ol and its arrangement in

the solid state are governed by a network of non-covalent interactions. While a specific crystal

structure for this molecule is not publicly available, we can infer its likely interactions based on

related compounds.

Hydrogen Bonding: The primary interaction driving the supramolecular assembly will be

hydrogen bonding. In its favored pyridone tautomeric form, the N-H group acts as a

hydrogen bond donor, and the carbonyl oxygen (C=O) acts as a strong hydrogen bond

acceptor. This typically leads to the formation of chains or dimeric structures.

Halogen Bonding: The bromine atom at the C-5 position can act as a halogen bond donor,

interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall

stability of the crystal lattice.
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Caption: Potential intermolecular interactions in the solid state.

Computational Insights
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful

tool for investigating the properties of molecules like 5-bromo-2-methylpyridin-4-ol.[6][7]

These methods can be used to:

Calculate the relative energies of the two tautomers to predict which is more stable in

different environments.[4]

Predict spectroscopic data such as NMR chemical shifts and vibrational frequencies to aid in

experimental characterization.[7]

Model electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) to understand reactivity.[6]
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Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and

electron-poor regions, offering insights into intermolecular interactions.[6]

Relevance in Drug Development
The structural and electronic features of 5-bromo-2-methylpyridin-4-ol make it an interesting

scaffold for medicinal chemistry:

Target Interaction: The hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the

dominant pyridone tautomer are crucial for binding to protein targets like kinases.

Lipophilicity: The bromine atom significantly increases the molecule's lipophilicity, which can

improve membrane permeability and cell uptake.

Metabolic Stability: The methyl group can sterically hinder metabolic attack at the adjacent

position, potentially increasing the compound's half-life in vivo.

Synthetic Versatility: The bromine atom provides a reactive site for further chemical

modification, such as through Suzuki or other palladium-catalyzed cross-coupling reactions,

allowing for the synthesis of diverse compound libraries.[8]

Conclusion
5-Bromo-2-methylpyridin-4-ol is a molecule whose properties are defined by a delicate

interplay of tautomerism, electronic effects of its substituents, and a capacity for forming robust

intermolecular interactions. A thorough understanding of its synthesis, spectroscopic identity,

and conformational preferences is essential for its effective application in the design and

development of novel therapeutics. The insights provided in this guide serve as a foundational

resource for researchers working with this and related heterocyclic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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